6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216474-73-5) is a tetrahydrothienopyridine derivative with a benzyl group at the 6-position and a phenoxyacetamido substituent at the 2-position. Its molecular formula is C23H24ClN3O3S, and it has a molecular weight of 458.0 .
Properties
IUPAC Name |
6-benzyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S.ClH/c24-22(28)21-18-11-12-26(13-16-7-3-1-4-8-16)14-19(18)30-23(21)25-20(27)15-29-17-9-5-2-6-10-17;/h1-10H,11-15H2,(H2,24,28)(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJGQXSFIPUKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse biological activities
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions. The compound may interact with its targets through similar mechanisms, leading to changes in cellular processes.
Biochemical Pathways
Compounds of similar structure are known to be involved in a variety of heterocyclic synthesis. The compound may affect similar pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities. The compound may have similar effects.
Biological Activity
6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex thieno[2,3-c]pyridine scaffold with a benzyl and phenoxyacetamido substituents. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The compound typically appears as a white to off-white crystalline powder.
Pharmacological Investigations
Research has demonstrated that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity :
- Analgesic Properties :
- Antioxidant Effects :
- Mechanisms of Action :
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in specific conditions:
- Chronic Pain Models : In a study involving chronic pain models induced by nerve injury in rats, administration of the compound resulted in significant pain relief and improved mobility compared to untreated controls .
- Arthritis Models : In models of rheumatoid arthritis, the compound reduced joint swelling and improved histological scores of inflammation and cartilage damage .
Comparative Data Table
The following table summarizes key findings related to the biological activity of 6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 2- and 6-Positions
The pharmacological and physicochemical properties of tetrahydrothienopyridines are highly dependent on substituents at the 2- and 6-positions. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
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